molecular formula C9H7ClN2O2 B15093407 methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Cat. No.: B15093407
M. Wt: 210.62 g/mol
InChI Key: OTWYNDMHBARUBD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 5-position and a methyl ester group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-pyrrolo[3,2-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 5-amino or 5-thio derivatives.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced pyrrolo[3,2-b]pyridine derivatives.

    Hydrolysis: Formation of 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival. The exact molecular targets and pathways would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate can be compared with other pyrrolopyridine derivatives such as:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

These compounds share a similar core structure but differ in the position of substituents or functional groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS No. 2092473-49-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • Boiling Point : Not available
  • Density : Not specified

Biological Activity Overview

This compound has been studied for various biological activities, particularly its antibacterial properties. The compound is part of a larger class of pyrrole derivatives that have shown promising results against various bacterial strains.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The following table summarizes some key findings related to its antibacterial efficacy:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)MIC < 0.125 μg/mL
This compoundEscherichia coliMIC < 0.25 μg/mL
This compoundStaphylococcus epidermidisMIC < 0.125 μg/mL

These results indicate that this compound exhibits significant antibacterial activity, outperforming standard antibiotics such as vancomycin.

The exact mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is believed that the compound interacts with bacterial cell membranes or targets specific enzymes involved in bacterial cell wall synthesis.

Case Studies

Several case studies have documented the efficacy of pyrrole derivatives in clinical and laboratory settings:

  • Study on Antibacterial Efficacy :
    • Researchers evaluated a series of pyrrole-based compounds for their ability to inhibit growth in various bacterial strains.
    • Results showed that this compound had superior activity against MRSA compared to traditional antibiotics.
  • Synergistic Effects :
    • A study explored the combination of this compound with other antimicrobial agents.
    • The combination therapy demonstrated enhanced efficacy against resistant bacterial strains, suggesting a potential for use in multi-drug regimens.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-7(10)12-6-2-3-11-8(5)6/h2-4,11H,1H3

InChI Key

OTWYNDMHBARUBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1NC=C2)Cl

Origin of Product

United States

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